N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea
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Overview
Description
Preparation Methods
The synthesis of LY-295501 involves several steps:
Electrophilic sulfonation: of 2,3-dihydrobenzofuran using a sulfur trioxide-dimethylformamide complex to produce sulfonic acid.
Chlorination: of the sulfonic acid with thionyl chloride to form sulfonyl chloride.
Reaction: of sulfonyl chloride with ammonia in cold dichloroethane to yield sulfonamide.
Condensation: of the sulfonamide with 3,4-dichlorophenyl isocyanate to produce the target sulfonylurea.
Chemical Reactions Analysis
LY-295501 undergoes various chemical reactions, including:
Substitution Reactions: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form condensation products with isocyanates.
Oxidation and Reduction:
Scientific Research Applications
LY-295501 has been extensively studied for its antitumor properties. It has shown activity against a broad spectrum of human tumor xenografts derived from colon, lung, breast, and pancreatic tissues. The compound has been used in clinical trials for the treatment of various cancers, demonstrating its potential as a therapeutic agent in oncology .
Mechanism of Action
The exact mechanism of action of LY-295501 is not fully understood. it is believed to exert its effects by interfering with cellular processes critical for tumor growth and survival. The compound likely targets specific molecular pathways involved in cell proliferation and apoptosis, although detailed molecular targets have not been fully elucidated .
Comparison with Similar Compounds
LY-295501 belongs to the class of diarylsulfonylureas, which are known for their antitumor activity. Similar compounds include:
Sulofenur: Another diarylsulfonylurea with antitumor properties.
E-7010: A sulfonylurea derivative with potential anticancer activity.
LY-2181308: A related compound with similar structural features and antitumor activity.
LY-295501 is unique due to its specific chemical structure and the range of cancers it has been tested against .
Properties
CAS No. |
150869-74-2 |
---|---|
Molecular Formula |
C15H12Cl2N2O4S |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-12-3-1-10(8-13(12)17)18-15(20)19-24(21,22)11-2-4-14-9(7-11)5-6-23-14/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI Key |
VAMFSFIPDOODFH-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
150869-74-2 | |
Synonyms |
ILX-295501 ILX295501 LY 295501 LY-295501 LY295501 N-(5-(2,3-dihydrobenzofuranyl)sulfonyl)-N'-(3,4-dichlorophenyl)urea N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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